(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and any catalysts or reagents used .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves the reaction of 2,4-difluorobenzaldehyde with malononitrile to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile, which is then hydrolyzed to form the final product.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "malononitrile", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,4-difluorobenzaldehyde with malononitrile in the presence of sodium ethoxide to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile.", "Step 2: Hydrolyze (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile with water and hydrochloric acid to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid." ] } | |
CAS-Nummer |
953905-51-6 |
Molekularformel |
C10H5F2NO2 |
Molekulargewicht |
209.15 g/mol |
IUPAC-Name |
2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
UQLFCBBYHQBVQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.